molecular formula C13H9F3N2O3S B15119440 2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide

2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide

Cat. No.: B15119440
M. Wt: 330.28 g/mol
InChI Key: RBLCUWPEZUPZTO-UHFFFAOYSA-N
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Description

2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide is a heterocyclic compound featuring a quinoline core fused with a [1,3]dioxolo ring at positions 4 and 3.

Properties

Molecular Formula

C13H9F3N2O3S

Molecular Weight

330.28 g/mol

IUPAC Name

2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H9F3N2O3S/c14-13(15,16)7-2-12(22-4-11(17)19)18-8-3-10-9(1-6(7)8)20-5-21-10/h1-3H,4-5H2,(H2,17,19)

InChI Key

RBLCUWPEZUPZTO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=N3)SCC(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the dioxoloquinoline core This can be achieved through a series of cyclization reactions involving appropriate precursorsThe final step involves the formation of the sulfanylacetamide group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the sulfanyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique chemical properties may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The dioxoloquinoline moiety may interact with specific enzymes or receptors, modulating their activity. The sulfanylacetamide group could also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name / ID Core Structure Key Substituents Physicochemical Implications
Target Compound Quinoline + [1,3]dioxolo –CF₃ (position 8); –SCH₂CONH₂ (position 6) High lipophilicity (–CF₃); moderate solubility (–SCH₂CONH₂); rigid planar core
K284-5066 Quinazoline + [1,3]dioxolo –O at position 8; –SCH₂CONH–(sulfamoylphenyl ethyl) Reduced metabolic stability (quinazoline vs. quinoline); enhanced solubility (–SO₂NH₂)
N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives Quinoxaline –Cl, –CN, –COOEt substituents; thioether linkage Lower lipophilicity (–CN/–COOEt); potential π-π stacking (quinoxaline core)
compounds (e.g., N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)acetamide derivatives) Quinoline –CN, tetrahydrofuran-oxy, piperidinylidene Variable solubility (–O-tetrahydrofuran); electron-withdrawing effects (–CN)

Key Observations:

  • Core Heterocycle: The quinoline core in the target compound offers distinct electronic properties compared to quinazoline (K284-5066) or quinoxaline ( derivatives). Quinoline’s nitrogen position enhances aromatic stacking interactions, while quinazoline’s additional nitrogen may alter binding specificity .
  • Trifluoromethyl (–CF₃) : This group in the target compound improves metabolic stability and membrane permeability compared to –CN or –COOEt groups in analogues .
  • Sulfanyl Acetamide (–SCH₂CONH₂) : The unsubstituted acetamide in the target compound contrasts with ’s N-sulfamoylphenyl ethyl group, which may enhance solubility but reduce passive diffusion .

Biological Activity

The compound 2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide is a derivative of quinoline, notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyF3NzOwS\text{C}_{x}\text{H}_{y}\text{F}_{3}\text{N}_{z}\text{O}_{w}\text{S}

where xx, yy, zz, and ww represent the number of respective atoms in the molecule. The trifluoromethyl group and dioxolo moiety contribute significantly to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to quinoline derivatives. For instance, a study evaluated various trifluoromethyl-substituted quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa , demonstrating significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml for certain derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicroorganismMIC (µg/ml)
6dMycobacterium smegmatis6.25
7aPseudomonas aeruginosa12.5
9cCandida albicans25

The presence of electron-withdrawing groups such as trifluoromethyl enhances the activity by increasing lipophilicity and membrane permeability .

Anti-inflammatory Activity

The incorporation of a sulfanyl group in the structure has been linked to enhanced anti-inflammatory properties. Compounds with similar structures have shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .

Case Study: COX Inhibition

In a comparative study, derivatives containing a sulfanyl group exhibited superior COX-2 selectivity compared to their non-sulfanyl counterparts. This suggests that the sulfanyl moiety may facilitate additional binding interactions within the COX active site, enhancing anti-inflammatory effects .

Anticancer Activity

Quinoline derivatives are also being explored for their anticancer properties. The compound has shown promise in preliminary studies against various cancer cell lines. For example, analogs have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)
AMCF-7 (breast cancer)15
BHeLa (cervical cancer)20
CA549 (lung cancer)18

These findings indicate that modifications to the quinoline structure can lead to enhanced cytotoxicity against cancer cells.

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